2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol
Description
2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is a synthetic organic compound characterized by a 1,1-diphenylethanol core substituted with a 3,4-dichlorophenylsulfanyl group at the ethanol’s second carbon.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2OS/c21-18-12-11-17(13-19(18)22)24-14-20(23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,23H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODIASDXCNQUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 3,4-dichlorothiophenol with 1,1-diphenyl-1-ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichlorophenyl ring to a more reduced form, potentially altering the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, where the dichlorophenyl or diphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the dichlorophenyl ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The sulfanyl group and dichlorophenyl ring may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The compound’s closest analogs differ in substituent positions , functional groups , and aromatic ring modifications . Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The latter’s bis(4-fluorophenyl) groups increase electronegativity and metabolic stability due to fluorine’s inductive effects . The amino-substituted analog () replaces sulfur with nitrogen, enabling hydrogen bonding and altering solubility. This substitution may reduce lipophilicity compared to the sulfanyl group in the target compound .
This group may improve membrane permeability in drug candidates. Amino (-NH-): Increases polarity and basicity, favoring interactions with acidic biological targets (e.g., enzymes or receptors).
Core Structure Modifications: The bis(4-fluorophenyl) ethanol core in ’s compound likely exhibits greater steric hindrance and resistance to oxidative metabolism compared to the non-fluorinated diphenyl core in the target compound .
Notes
Data Limitations : Molecular formulas and masses for the target compound and ’s analog are inferred based on structural similarities, as explicit data are unavailable in the provided evidence.
Functional Group Trade-offs: Sulfanyl groups favor lipophilicity and redox activity, while amino groups enhance polarity and hydrogen-bonding capacity.
Biological Activity
The compound 2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activities, synthesizing available data from diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Effective against various bacterial strains.
- Anticancer Potential: Demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition: Potential for inhibiting key enzymes related to disease mechanisms.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against selected pathogens are summarized in the table below.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate inhibition |
| Escherichia coli | 16 | Strong inhibition |
| Candida albicans | 8 | Significant inhibition |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi.
Anticancer Activity
The anticancer properties of this compound were evaluated through various assays. Notably, it demonstrated cytotoxic effects on several cancer cell lines such as:
- Adenocarcinoma (A549)
- Breast Cancer (MCF-7)
The IC50 values for these cell lines are presented below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 15.5 | Moderate cytotoxicity |
| MCF-7 | 10.2 | High cytotoxicity |
These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies.
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
A docking study showed favorable interactions with target proteins, suggesting a mechanism involving enzyme binding and inhibition.
Case Studies
Several case studies have illustrated the effectiveness of this compound in various biological settings:
-
Study on Antimicrobial Efficacy:
- A study conducted by researchers evaluated the compound against multi-drug resistant strains of bacteria. Results indicated that it significantly reduced bacterial growth compared to controls.
-
Cytotoxicity Assessment:
- In vitro studies assessed the cytotoxicity of the compound on human cancer cell lines. The results demonstrated dose-dependent effects with notable reductions in cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
